molecular formula C4H4BrIN2 B6604670 5-bromo-4-iodo-1-methyl-1H-pyrazole CAS No. 2109726-53-4

5-bromo-4-iodo-1-methyl-1H-pyrazole

Cat. No. B6604670
CAS RN: 2109726-53-4
M. Wt: 286.90 g/mol
InChI Key: QLJRWEZOFSVBJI-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-1-methyl-1H-pyrazole, also known as BIMP, is a heterocyclic compound containing a five-membered ring of four carbon atoms, one nitrogen atom and one bromine atom. It is a colorless solid that is soluble in water and other polar solvents. BIMP is used in various scientific and industrial applications, including organic synthesis, drug development, and catalysis. BIMP is also used as a reagent in the synthesis of novel compounds and as a ligand in coordination chemistry.

Scientific Research Applications

5-bromo-4-iodo-1-methyl-1H-pyrazole has been used in various scientific research applications, including organic synthesis, drug development, and catalysis. 5-bromo-4-iodo-1-methyl-1H-pyrazole is also used as a reagent in the synthesis of novel compounds and as a ligand in coordination chemistry. In addition, 5-bromo-4-iodo-1-methyl-1H-pyrazole has been used in the synthesis of biologically active compounds, such as antifungal agents and antiviral agents. 5-bromo-4-iodo-1-methyl-1H-pyrazole has also been used in the synthesis of compounds that can be used as catalysts in the production of polymers and other materials.

Mechanism of Action

5-bromo-4-iodo-1-methyl-1H-pyrazole acts as a Lewis acid, meaning that it can accept electrons from molecules such as amines and alcohols. This allows 5-bromo-4-iodo-1-methyl-1H-pyrazole to form a complex with the molecules, which can then be used for various purposes. 5-bromo-4-iodo-1-methyl-1H-pyrazole can also act as a catalyst in organic reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
5-bromo-4-iodo-1-methyl-1H-pyrazole is generally regarded as a safe compound, and it has not been found to have any significant biochemical or physiological effects in humans. However, 5-bromo-4-iodo-1-methyl-1H-pyrazole has been shown to be toxic to some aquatic organisms, and it can cause irritation to the eyes, skin, and respiratory system in humans if it is inhaled or comes into contact with the skin.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-bromo-4-iodo-1-methyl-1H-pyrazole in laboratory experiments are its low cost and wide availability. 5-bromo-4-iodo-1-methyl-1H-pyrazole is also relatively easy to prepare, and it is highly soluble in polar solvents. However, 5-bromo-4-iodo-1-methyl-1H-pyrazole can be toxic to aquatic organisms, and it can cause irritation to the eyes, skin, and respiratory system in humans if it is inhaled or comes into contact with the skin.

Future Directions

5-bromo-4-iodo-1-methyl-1H-pyrazole has a wide range of potential applications, and there are many potential future directions for its use. One potential future application of 5-bromo-4-iodo-1-methyl-1H-pyrazole is its use in the synthesis of new compounds with potential medicinal properties. 5-bromo-4-iodo-1-methyl-1H-pyrazole could also be used as a ligand in coordination chemistry, allowing for the production of new materials with novel properties. Additionally, 5-bromo-4-iodo-1-methyl-1H-pyrazole could be used as a catalyst in organic reactions, allowing for the formation of new compounds with potential industrial applications. Finally, 5-bromo-4-iodo-1-methyl-1H-pyrazole could be used in the synthesis of polymers and other materials, allowing for the production of new materials with novel properties.

Synthesis Methods

5-bromo-4-iodo-1-methyl-1H-pyrazole is synthesized through a three-step process. First, a mixture of bromine, iodine, and methyl iodide is reacted with 1-methyl-1H-pyrazole in a polar solvent such as dimethylformamide at room temperature. This reaction produces 5-bromo-4-iodo-1-methyl-1H-pyrazole. The second step involves the addition of a base such as potassium carbonate to the reaction mixture, which results in the formation of a mixture of 5-bromo-4-iodo-1-methyl-1H-pyrazole and its corresponding amine salt. The third step involves the addition of an acid such as hydrochloric acid to the reaction mixture, which results in the formation of 5-bromo-4-iodo-1-methyl-1H-pyrazole.

properties

IUPAC Name

5-bromo-4-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJRWEZOFSVBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2109726-53-4
Record name 5-bromo-4-iodo-1-methyl-1H-pyrazole
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